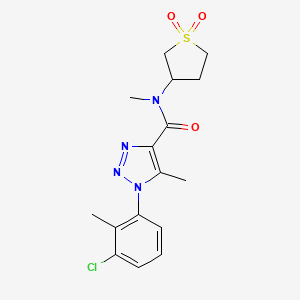

1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a carboxamide group and aromatic/heterocyclic moieties. Key structural features include:

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that increases polarity, improving aqueous solubility and metabolic stability compared to non-sulfonated analogs.

- N,5-Dimethyl substitution: Methyl groups on the triazole ring may modulate electronic properties and reduce susceptibility to oxidative metabolism.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3S/c1-10-13(17)5-4-6-14(10)21-11(2)15(18-19-21)16(22)20(3)12-7-8-25(23,24)9-12/h4-6,12H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNRGLRVFJAMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The molecular structure of the compound is characterized by a triazole ring fused with a tetrahydrothiophene moiety and a chloro-substituted aromatic group. The synthesis typically involves multicomponent reactions that facilitate the formation of the triazole structure through click chemistry methods.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C15H18ClN5O2S |

| Molecular Weight | 359.85 g/mol |

| Key Functional Groups | Triazole, carboxamide, thiophene |

| Synthesis Method | One-pot multicomponent reaction |

Anticancer Properties

Recent studies have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Activity

In vitro tests conducted on human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) revealed that the compound has an IC50 value comparable to established chemotherapeutic agents. For example:

- MDA-MB-231 Cell Line : IC50 = 18.5 μM

- MCF-7 Cell Line : IC50 = 20.7 μM

These values indicate that the compound is effective in inhibiting cancer cell growth and may serve as a potential candidate for further development in cancer therapy.

The biological activity is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to enhanced cytotoxicity against tumor cells.

Additional Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural differences and inferred properties of the target compound versus analogs from the evidence:

Functional Group Impact on Bioactivity

- Sulfone vs.

- Chloro-Substituted Aromatic Rings : The 3-chloro-2-methylphenyl group in the target compound offers a distinct substitution pattern compared to 3-chloro-4-methylphenyl () or dichlorophenyl () analogs, which may influence steric interactions in binding pockets.

- Methyl Substituents: The N,5-dimethyl groups on the triazole ring may reduce metabolic degradation compared to non-methylated analogs, as seen in pyrazole derivatives (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.